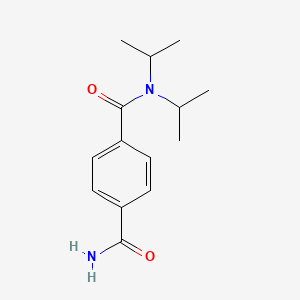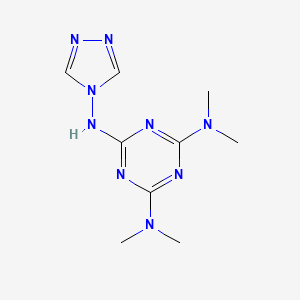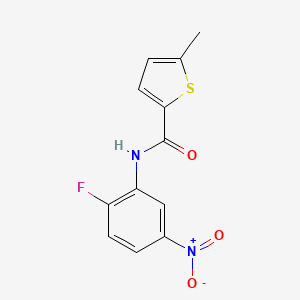![molecular formula C17H19NOS B5863989 1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone](/img/structure/B5863989.png)
1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone is a chemical compound that has gained attention for its potential applications in scientific research. This compound is also known as TMT and is a derivative of the compound 2,4,6-trimethylacetophenone. TMT is a yellow crystalline powder that is soluble in most organic solvents.
Mécanisme D'action
The mechanism of action of TMT is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. TMT has been shown to cause damage to neurons and glial cells in the brain, which may contribute to its neurotoxic effects.
Biochemical and Physiological Effects:
TMT has been shown to have a variety of biochemical and physiological effects. In addition to its neurotoxic effects, TMT has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of certain types of cancer cells. TMT has also been shown to have antioxidant properties and to protect against oxidative stress in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMT in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. Additionally, TMT has a well-established neurotoxic profile, which makes it a useful tool for studying neurodegenerative diseases. However, TMT also has limitations as a research tool. TMT is highly toxic and must be handled with care. Additionally, the neurotoxic effects of TMT may not accurately reflect the pathophysiology of Alzheimer's disease in humans.
Orientations Futures
There are several future directions for research involving TMT. One area of interest is the development of new animal models for studying Alzheimer's disease. Another area of interest is the development of new compounds that are structurally similar to TMT but have improved safety profiles. Finally, there is interest in exploring the potential anticancer properties of TMT and related compounds.
Méthodes De Synthèse
The synthesis of TMT involves the reaction of 2,4,6-trimethylacetophenone with thioacetic acid and pyridine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
TMT has been used in a variety of scientific research applications. One of the most notable applications is as a tool for studying Alzheimer's disease. TMT has been shown to induce cognitive impairment and neurodegeneration in animal models, which makes it a useful tool for studying the underlying mechanisms of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[2,4,6-trimethyl-3-(pyridin-2-ylsulfanylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-11-9-12(2)17(14(4)19)13(3)15(11)10-20-16-7-5-6-8-18-16/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEXYWVDPVHZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CSC2=CC=CC=N2)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)

![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)

![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)
![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)



![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)